molecular formula C19H16FN3O2 B2988367 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide CAS No. 899758-09-9

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide

Cat. No.: B2988367
CAS No.: 899758-09-9
M. Wt: 337.354
InChI Key: OCVASMKVMGIUCQ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide is an intricate organic compound known for its potential applications in medicinal chemistry. The structure integrates a fluorophenyl ring, a quinazoline derivative, and a cyclopropanecarboxamide moiety, hinting at significant reactivity and biological activity. This unique assembly suggests its potential as a lead compound in drug discovery efforts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide typically involves a multi-step synthetic route, beginning with the formation of the quinazoline core.

  • Starting Materials: : The synthesis generally starts with commercially available 2-methyl-4-oxoquinazoline and 2-fluorophenyl cyclopropanecarboxylic acid.

  • Formation of Intermediate: : These are subjected to a series of condensation reactions to create intermediate compounds that incorporate both the fluorophenyl and quinazoline structures.

  • Final Cyclization: : The critical step involves cyclization to form the cyclopropanecarboxamide group, often achieved through amide bond formation under mild heating in the presence of a catalyst such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

On an industrial scale, production would be optimized for yield and purity. Automated reaction systems, stringent control over reaction conditions, and the use of high-throughput screening techniques would be employed. Key steps would include:

  • Large-scale Condensation Reactions: : Carried out in stainless steel reactors.

  • Purification: : Using chromatography or crystallization techniques to ensure high purity.

  • Quality Control: : Implementing rigorous analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide undergoes various types of chemical reactions due to its multiple functional groups:

  • Oxidation and Reduction: : The compound may be subjected to oxidation to produce corresponding quinazoline N-oxides. Conversely, reduction reactions can target the carbonyl groups, reducing them to alcohols.

  • Substitution Reactions: : The fluorine atom on the phenyl ring allows for nucleophilic aromatic substitution, providing pathways to introduce new substituents.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride for reducing carbonyl groups to hydroxyl groups.

  • Substitution: : Nucleophiles such as sodium methoxide for aromatic substitution.

Major Products

Scientific Research Applications

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide has been investigated for several applications:

  • Chemistry: : As a synthetic intermediate in organic synthesis and as a ligand in catalysis.

  • Biology: : In cell-based assays to evaluate its pharmacological effects.

  • Industry: : Used in the development of novel materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action often involves inhibition of specific enzyme targets within biological pathways. Its quinazoline core is suggestive of protein kinase inhibition, a common mechanism in anti-cancer agents. Molecular docking studies reveal high-affinity binding to the ATP-binding site of kinases, preventing phosphorylation of substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide: : Similar structure with chlorine substitution instead of fluorine.

  • N-(2-fluoro-5-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl)cyclopropanecarboxamide: : Lacks the methyl group on the quinazoline core.

Uniqueness

The fluorine atom in N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)cyclopropanecarboxamide enhances its lipophilicity and metabolic stability compared to its analogs. This slight modification can lead to improved pharmacokinetic properties, making it a compound of interest for further study.

This multi-faceted compound offers numerous pathways for synthetic exploration and potential for impactful applications in various fields of scientific research.

Properties

IUPAC Name

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c1-11-21-16-5-3-2-4-14(16)19(25)23(11)13-8-9-15(20)17(10-13)22-18(24)12-6-7-12/h2-5,8-10,12H,6-7H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVASMKVMGIUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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